molecular formula C5H3BrClF3N2O2S B2723846 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride CAS No. 1946817-43-1

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2723846
CAS No.: 1946817-43-1
M. Wt: 327.5
InChI Key: VLUVDXUYUTVUBU-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is an organic compound with the chemical formula C5H3BrClF3N2O2S. It is a white to pale yellow solid that is soluble in common organic solvents like dimethyl sulfoxide and ethyl acetate . This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of 1-(2,2,2-trifluoroethyl)pyrazole followed by sulfonylation using chlorosulfonic acid . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride include other sulfonyl chlorides and bromopyrazoles. For example:

The uniqueness of this compound lies in its combination of bromine, trifluoroethyl, and sulfonyl chloride groups, which confer specific reactivity and properties useful in various applications.

Properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-12(11-4)2-5(8,9)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUVDXUYUTVUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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